
1-Ethyl-1H-benzoimidazole-2-thiol
Overview
Description
1-Ethyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2S. It is a derivative of benzimidazole, featuring an ethyl group at the first position and a thiol group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with ethyl isothiocyanate under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with ethyl isothiocyanate to form an intermediate.
Step 2: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethyl group or the thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-1H-benzoimidazole-2-thiol has the molecular formula and a molecular weight of approximately 208.28 g/mol. The compound features a benzoimidazole core with a thiol group, contributing to its unique reactivity and biological activity.
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
2. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It appears to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines, including MCF-7 breast cancer cells . A study demonstrated that derivatives of benzimidazole compounds, including this compound, showed significant antiproliferative effects .
3. Enzyme Inhibition
The thiol group of this compound can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This mechanism has been exploited in proteomics research for labeling and enriching cysteine-containing proteins .
Chemical Applications
1. Synthesis of Complex Organic Molecules
this compound serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .
2. Coordination Chemistry
The compound has potential applications as a ligand in coordination chemistry due to its ability to coordinate with metal ions, which can lead to the development of new materials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Benzyl-1H-benzoimidazole-2-thiol
- 1-Methyl-1H-benzoimidazole-2-thiol
- 1-Propyl-1H-benzoimidazole-2-thiol
Comparison: 1-Ethyl-1H-benzoimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .
Biological Activity
1-Ethyl-1H-benzoimidazole-2-thiol (CAS Number: 39573-31-4) is a heterocyclic compound derived from benzimidazole, notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.
This compound has the molecular formula and features an ethyl group at the first position and a thiol group at the second position. Its structure facilitates interactions with various biological targets, making it a compound of interest in pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disruption of microbial cell membranes and inhibition of enzyme activity essential for bacterial survival. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antiviral Effects
The compound has also demonstrated antiviral properties. It interferes with viral replication processes, possibly by inhibiting viral enzymes or altering host cell pathways. In vitro studies have indicated activity against several viruses, suggesting potential for therapeutic use in viral infections.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound. The compound appears to inhibit tumor cell proliferation by inducing apoptosis and interfering with tubulin polymerization, which is critical for mitosis. A study found that it significantly reduced the viability of cancer cell lines in a dose-dependent manner.
The biological effects of this compound can be attributed to its ability to interact with specific enzymes and proteins:
- Enzyme Inhibition : The thiol group can form reversible covalent bonds with cysteine residues in target proteins, inhibiting their function.
- Oxidative Stress Modulation : The compound may modulate oxidative stress pathways, enhancing cellular resilience against oxidative damage.
- Signal Transduction Interference : By altering signaling pathways, it can impact cellular responses to growth factors and hormones.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity
In a preclinical trial, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment. The study concluded that this compound could be developed into a novel anticancer drug .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
1-Benzyl-1H-benzoimidazole-2-thiol | Benzyl group instead of ethyl | Moderate antimicrobial activity |
1-Methyl-1H-benzoimidazole-2-thiol | Methyl group at the first position | Limited anticancer effects |
1-Propyloxy-1H-benzoimidazole | Propyl group addition | Enhanced antiviral activity |
This table illustrates that while related compounds exhibit some biological activities, this compound stands out due to its broader spectrum of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-1H-benzoimidazole-2-thiol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves functionalizing the benzimidazole core at the 2-position with a thiol group and introducing an ethyl substituent at the 1-position. A general approach includes:
- Step 1: Alkylation of benzimidazole with ethyl halides under reflux conditions to introduce the ethyl group.
- Step 2: Thiolation via nucleophilic substitution or condensation with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent).
- Purification: Recrystallization using methanol or aqueous ethanol is common to isolate high-purity products .
Optimization Strategies:
- Reagent Ratios: Excess ethylating agents (e.g., ethyl chloride) improve substitution efficiency.
- Temperature Control: Reflux in polar aprotic solvents (e.g., DMF) enhances reaction rates.
- Catalysis: Bases like NaOH or K2CO3 facilitate deprotonation of the benzimidazole nitrogen, improving alkylation yields .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- <sup>1</sup>H/ <sup>13</sup>C NMR: Identifies substitution patterns (e.g., ethyl group integration at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.5 ppm for CH2) and confirms the thiol group absence of oxidation to disulfides .
- FT-IR: Detects S-H stretching vibrations (~2550 cm<sup>−1</sup>) and C-S bonds (~650 cm<sup>−1</sup>) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]<sup>+</sup> for C9H10N2S: m/z 179.06) .
- X-ray Crystallography: Resolves tautomeric forms (e.g., thione vs. thiol) and confirms molecular geometry .
Advanced Research Questions
Q. How can researchers evaluate the in vitro biological activity of this compound derivatives, and what assays are recommended?
Methodological Answer:
- Antimicrobial Activity:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Studies: Assess bactericidal vs. bacteriostatic effects at 2× MIC .
- Anticancer Screening:
Q. What strategies are employed to resolve contradictions in reported synthetic yields or spectroscopic data for benzimidazole-2-thiol derivatives?
Methodological Answer:
- Reaction Reproducibility: Standardize solvent purity, moisture control (e.g., anhydrous conditions for alkylation), and catalyst batch .
- Analytical Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve tautomeric ambiguities .
- Controlled Oxidation Studies: Monitor thiol-to-disulfide conversion via HPLC to address discrepancies in stability reports .
Q. How does the substitution pattern on the benzimidazole core influence the compound’s physicochemical and biological properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs):
- Nitro or halogen substituents increase electrophilicity, enhancing antimicrobial activity but reducing solubility .
- Electron-Donating Groups (EDGs):
- Methoxy or ethyl groups improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies .
- Thiol vs. Thione Tautomerism:
- Thione forms (e.g., 1-Methyl-1H-benzimidazole-2(3H)-thione) exhibit stronger hydrogen-bonding, affecting crystallinity and bioavailability .
Properties
IUPAC Name |
3-ethyl-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVKJJWZLWPSMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353846 | |
Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39573-31-4 | |
Record name | 1-Ethyl-1H-benzoimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1H-benzimidazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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